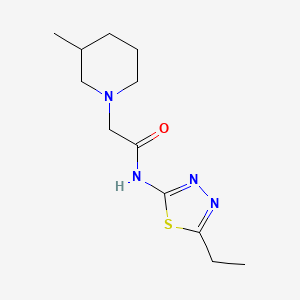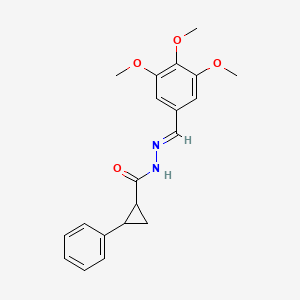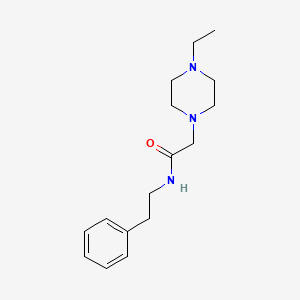
2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile, also known as BPN, is a chemical compound that has been extensively researched for its potential use in various scientific applications. BPN is a member of the acrylonitrile family of chemicals and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile is not yet fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been found to have anti-inflammatory and antioxidant effects. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile in lab experiments is its relatively low toxicity. This compound has been found to have low cytotoxicity in vitro, making it a safe compound to use in cell-based assays. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile. One area of research that holds promise is the development of new cancer therapies based on the anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound in the fields of neuroscience and immunology.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile involves the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with 2-propoxy-1-naphthaldehyde in the presence of a base catalyst. This reaction results in the formation of this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-propoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-13-27-22-12-11-16-7-3-4-8-18(16)19(22)14-17(15-24)23-25-20-9-5-6-10-21(20)26-23/h3-12,14H,2,13H2,1H3,(H,25,26)/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJMJWLBSZKSK-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5341458.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5341461.png)


![2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5341476.png)
![4-chloro-3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5341477.png)

![2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5341495.png)

![3-isobutyl-6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5341500.png)
![dimethyl 5-{[ethoxy(oxo)acetyl]amino}isophthalate](/img/structure/B5341505.png)
![4-benzyl-3-ethyl-1-[(2-methoxypyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5341513.png)
